![molecular formula C5F10O B12779207 Pmve tfe CAS No. 26425-79-6](/img/structure/B12779207.png)
Pmve tfe
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound perfluoromethyl vinyl ether and tetrafluoroethylene is a copolymer known for its exceptional chemical and thermal stability. This compound is widely used in the production of fluoroelastomers, which are materials that exhibit high resistance to heat, chemicals, and weathering. The unique properties of perfluoromethyl vinyl ether and tetrafluoroethylene make it a valuable material in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Perfluoromethyl vinyl ether and tetrafluoroethylene copolymers are typically synthesized through radical polymerization. The process involves the copolymerization of perfluoromethyl vinyl ether and tetrafluoroethylene in the presence of a radical initiator. The reaction is carried out in a well-stirred reactor at elevated temperatures, usually around 80°C . The polymerization can be conducted in an emulsion or solution system, depending on the desired properties of the final product .
Industrial Production Methods: In industrial settings, the production of perfluoromethyl vinyl ether and tetrafluoroethylene copolymers involves large-scale polymerization reactors. The monomers are fed into the reactor, and the polymerization is initiated using a radical initiator. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure consistent product quality. The resulting copolymer is then purified and processed into various forms, such as sheets, films, or molded parts .
Analyse Chemischer Reaktionen
Types of Reactions: Perfluoromethyl vinyl ether and tetrafluoroethylene copolymers undergo various chemical reactions, including:
Oxidation: The copolymer can be oxidized under specific conditions, leading to the formation of functional groups on the polymer chain.
Reduction: Reduction reactions can be used to modify the chemical structure of the copolymer, enhancing its properties.
Substitution: The copolymer can undergo substitution reactions, where specific atoms or groups are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used under controlled conditions.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under specific reaction conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can introduce hydroxyl or carbonyl groups, while substitution reactions can result in the incorporation of various functional groups .
Wissenschaftliche Forschungsanwendungen
Perfluoromethyl vinyl ether and tetrafluoroethylene copolymers have a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of advanced materials with unique properties.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Utilized in drug delivery systems and as coatings for medical instruments.
Industry: Applied in the production of high-performance seals, gaskets, and hoses for the automotive and aerospace industries
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Polytetrafluoroethylene (PTFE): Known for its high chemical resistance and non-stick properties.
Polyvinylidene fluoride (PVDF): Exhibits excellent chemical resistance and mechanical properties.
Perfluoroalkoxy polymer (PFA): Combines the properties of PTFE and perfluoromethyl vinyl ether, offering high thermal stability and chemical resistance.
Uniqueness: Perfluoromethyl vinyl ether and tetrafluoroethylene copolymers are unique due to their combination of high thermal stability, chemical resistance, and flexibility. This makes them suitable for applications where other fluoropolymers may not perform as well .
Eigenschaften
26425-79-6 | |
Molekularformel |
C5F10O |
Molekulargewicht |
266.04 g/mol |
IUPAC-Name |
1,1,2,2-tetrafluoroethene;1,1,2-trifluoro-2-(trifluoromethoxy)ethene |
InChI |
InChI=1S/C3F6O.C2F4/c4-1(5)2(6)10-3(7,8)9;3-1(4)2(5)6 |
InChI-Schlüssel |
DOWJGHMZJRTBBD-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C(F)F)(OC(F)(F)F)F.C(=C(F)F)(F)F |
Verwandte CAS-Nummern |
26425-79-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.